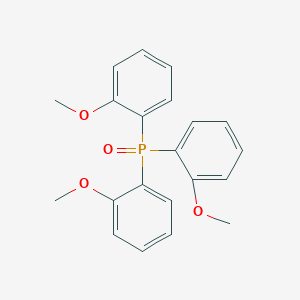

Tris(2-methoxyphenyl)phosphine oxide

Description

Significance of Organophosphorus Oxides in Modern Chemistry

Organophosphorus compounds, which are organic compounds containing phosphorus, are integral to numerous areas of chemistry and industry. researchgate.net The pentavalent phosphorus(V) oxides, characterized by a P=O double bond, represent a particularly stable and important class. The polarity and strength of the phosphoryl (P=O) bond confer unique properties to these molecules, making them valuable in diverse applications.

Historically, organophosphorus compounds have been pivotal in the development of insecticides and herbicides. nih.gov In contemporary research, their roles have expanded dramatically. They are now crucial as ligands in catalysis, intermediates in organic synthesis, and foundational components for materials science. mdpi.comacs.org For instance, phosphine (B1218219) oxides can act as pre-catalysts in important reactions like the Wittig and Mitsunobu reactions, where the P(III)/P(V)=O redox cycle is a key mechanistic feature. researchgate.netmdpi.com Furthermore, the ability of the phosphoryl oxygen to act as a hydrogen bond acceptor and a coordination site for metal ions makes these compounds useful in supramolecular chemistry and as extractants for metal separation.

Overview of Triarylphosphine Oxides as Ligands and Reagents

Within the broader category of organophosphorus oxides, triarylphosphine oxides (Ar₃P=O) are a well-studied and versatile subgroup. These compounds, where the phosphorus atom is bonded to an oxygen and three aryl (aromatic ring) substituents, are frequently generated as byproducts in reactions that use triarylphosphines, such as the Wittig, Staudinger, and Mitsunobu reactions. mdpi.com For example, the common reagent triphenylphosphine (B44618) is readily oxidized by air to form the highly stable triphenylphosphine oxide. wikipedia.org

While sometimes viewed as a stable byproduct that can complicate product purification, the unique properties of triarylphosphine oxides make them valuable in their own right. The phosphoryl oxygen is a hard Lewis base, allowing these molecules to serve as ligands for various transition metals, typically binding through the oxygen atom to form M-O bonds. wikipedia.orgnih.gov This coordination ability has been explored in catalysis, where phosphine oxides can act as stabilizing ligands for palladium-catalyzed cross-coupling reactions. nih.gov Additionally, mixed phosphine-phosphine oxide ligands have been investigated for their "hemilabile" character, containing both a soft (phosphine) and a hard (phosphine oxide) donor site, which can lead to unique reactivity in transition-metal complexes. researchgate.net

The electronic and steric properties of triarylphosphine oxides can be finely tuned by changing the substituents on the aryl rings. Electron-donating groups, such as the methoxy (B1213986) group (-OCH₃), can increase the electron density on the phosphorus and oxygen atoms, enhancing their Lewis basicity and catalytic activity in certain reactions. chemrxiv.org

Specific Research Interest in Tris(2-methoxyphenyl)phosphine (B1216234) Oxide and its Derivatives

Tris(2-methoxyphenyl)phosphine oxide distinguishes itself from the more common triphenylphosphine oxide by the presence of a methoxy group on the ortho-position of each of the three phenyl rings. The placement of these electron-donating groups has a significant impact on the molecule's conformation and electronic properties.

Research into this specific compound and its derivatives is often focused on their potential as sophisticated, multi-dentate ligands. The ortho-methoxy groups can introduce additional coordination sites, allowing for more complex interactions with metal centers. This has led to the synthesis and study of novel tripodal ligands derived from related structures like tris(2-hydroxyphenyl)phosphine oxide. For example, new ligands such as tris(2-carbamoylmethoxyphenyl)phosphine oxide and tris(2-cyanomethoxyphenyl)phosphine oxide have been synthesized and their coordination properties with neodymium(III) and copper(II) nitrates have been investigated. researchgate.net These studies explore how the functionalized side-arms extending from the core phosphine oxide structure can create a pre-organized cavity suitable for chelating metal ions.

The synthesis of these complex derivatives often involves the modification of a parent phosphine oxide, highlighting the role of this compound and its analogues as key building blocks in the construction of advanced materials and catalysts. researchgate.net The steric bulk and electronic influence of the methoxy groups in the ortho position are key factors driving this specific research interest. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 47467-89-0 |

| Molecular Formula | C₂₁H₂₁O₄P |

| Molecular Weight | 368.4 g/mol |

| Exact Mass | 368.11774614 |

| Topological Polar Surface Area | 44.8 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 6 |

Data sourced from Guidechem. guidechem.com

Table 2: Related Organophosphorus Compounds

| Compound Name | Molecular Formula | Role/Application |

| Tris(2-methoxyphenyl)phosphine | C₂₁H₂₁O₃P | Precursor to the oxide; phosphine ligand. nih.govnist.gov |

| Triphenylphosphine oxide | C₁₈H₁₅OP | Common byproduct; ligand in coordination chemistry. wikipedia.org |

| Tris(4-methoxyphenyl)phosphine (B1294419) oxide | C₂₁H₂₁O₄P | Isomer of the title compound; studied for comparison. nih.gov |

| Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) | C₂₇H₃₃O₉P | Highly electron-rich phosphine used as a Lewis base catalyst. chemrxiv.orgrsc.org |

| Tris(2-carbamoylmethoxyphenyl)phosphine oxide | C₂₇H₂₇N₃O₇P | Derivative synthesized for use as a tripodal ligand. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C21H21O4P |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

1-bis(2-methoxyphenyl)phosphoryl-2-methoxybenzene |

InChI |

InChI=1S/C21H21O4P/c1-23-16-10-4-7-13-19(16)26(22,20-14-8-5-11-17(20)24-2)21-15-9-6-12-18(21)25-3/h4-15H,1-3H3 |

InChI Key |

HKCUQWYESZMLMF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1P(=O)(C2=CC=CC=C2OC)C3=CC=CC=C3OC |

Origin of Product |

United States |

Synthetic Methodologies for Tris 2 Methoxyphenyl Phosphine Oxide and Analogues

Direct Synthetic Routes to Tris(2-methoxyphenyl)phosphine (B1216234) Oxide

The primary direct synthetic route to Tris(2-methoxyphenyl)phosphine oxide involves a Grignard reaction. This method utilizes the reaction of 2-methoxyphenylmagnesium bromide with phosphorus oxychloride. The subsequent workup of this reaction yields the desired this compound. This compound serves as a crucial precursor for the synthesis of related hydroxyaryl phosphine (B1218219) oxides through demethylation processes. For instance, treatment with anhydrous aluminum chloride effectively cleaves the methyl ethers to produce tris(2-hydroxyphenyl)phosphine oxide. tandfonline.com

Oxidative Pathways to this compound from Corresponding Phosphines

The conversion of the corresponding phosphine, Tris(2-methoxyphenyl)phosphine, to its oxide is a common and efficient synthetic strategy. This transformation can be achieved through various oxidative methods, including photooxidation and the use of general chemical oxidants.

Photooxidative Mechanisms and Product Distribution

Photooxidation presents a green and effective method for converting triarylphosphines, such as Tris(2-methoxyphenyl)phosphine, into their corresponding phosphine oxides. nih.govresearchgate.net This process can be conducted under aerobic conditions, utilizing atmospheric oxygen as the oxidant. ku.ac.aesoton.ac.uk The reaction can proceed without a catalyst upon photoirradiation, offering a clean conversion with minimal waste. ku.ac.aesoton.ac.uk

Alternatively, the efficiency of photooxidation can be enhanced through the use of photocatalysts. Catalysts such as gold(III) complexes immobilized on supports or dibenzo-fused 1,4-azaborines have been shown to facilitate this transformation. nih.govresearchgate.netrsc.org Mechanistic studies suggest that the reaction may involve the interaction of the triarylphosphine with singlet oxygen (¹O₂) to form a phosphadioxirane intermediate, which then rearranges to the stable phosphine oxide. rsc.org The yield of the phosphine oxide product is influenced by factors such as light intensity, with studies showing a gradual increase in yield as light intensity increases up to an optimal point. nih.gov

General Oxidation Techniques for Triarylphosphines to Phosphine Oxides

Beyond photochemistry, several general chemical oxidation techniques are widely employed for the conversion of triarylphosphines to triarylphosphine oxides. The choice of oxidant can be tailored based on the scale of the reaction and the desired reaction conditions.

Commonly used oxidizing agents include:

Hydrogen Peroxide: Often the reagent of choice for its effectiveness and relatively clean reaction profile. thieme-connect.dersc.org

Peroxy Acids: Agents like meta-Chloroperoxybenzoic acid (mCPBA) are effective for this oxidation. researchgate.net

Hydroperoxides: tert-Butyl hydroperoxide is another viable option. thieme-connect.de

Air/Oxygen: In some cases, particularly when assisted by a catalyst or surface like activated carbon, atmospheric oxygen can serve as the oxidant. acs.orgnih.gov Triarylphosphines are often resistant to air oxidation in solution but can be oxidized when adsorbed onto activated carbon. nih.gov

Other Reagents: Nitric oxide has also been shown to oxidize triarylphosphines to their corresponding oxides. researchgate.net

The following table summarizes various oxidizing agents used for the conversion of triarylphosphines to phosphine oxides.

| Oxidizing Agent | Conditions/Notes |

| Hydrogen Peroxide (H₂O₂) | A common and effective reagent. thieme-connect.dersc.org |

| meta-Chloroperoxybenzoic acid (mCPBA) | A reliable peroxy acid for this transformation. researchgate.net |

| tert-Butyl hydroperoxide | An alternative hydroperoxide oxidant. thieme-connect.de |

| Air/O₂ on Activated Carbon | Surface-assisted oxidation for otherwise air-stable phosphines. acs.orgnih.gov |

| Nitric Oxide (NO) | Reacts with triarylphosphines to form the phosphine oxide and N₂O. researchgate.net |

| Photooxidation (Air/O₂) | Can be performed with or without a catalyst using light energy. nih.govku.ac.ae |

Transformations and Derivatizations of this compound Frameworks

The this compound structure can be modified, or its hydroxylated analogue can be used as a scaffold for further chemical synthesis, particularly in the development of complex ligands.

Metallation-Induced Rearrangements for Hydroxyaryl Phosphine Oxide Synthesis

A notable transformation in this chemical family is the synthesis of tris(2-hydroxyaryl) phosphine oxides from triaryl phosphates via a metallation-induced rearrangement. This process involves treating a triaryl phosphate (B84403) with a strong base like lithium diisopropylamide (LDA) at low temperatures. The reaction is believed to proceed through ortho-lithiation followed by a triple 1,3-migration of the phosphorus atom from the oxygen to the ortho-carbon of the aromatic rings, yielding the tris(2-hydroxyaryl) phosphine oxide in high yields after acidic workup. tandfonline.com

More directly related to the title compound, this compound can be demethylated to produce Tris(2-hydroxyphenyl)phosphine oxide. This reaction is typically accomplished using reagents like anhydrous aluminum chloride and provides a direct route to the hydroxylated framework. tandfonline.com

Alkylation Reactions of Hydroxylated Phosphine Oxide Precursors

The hydroxyl groups of Tris(2-hydroxyphenyl)phosphine oxide serve as functional handles for further derivatization, most commonly through alkylation reactions. These reactions are instrumental in synthesizing novel tripodal ligands with potential applications in coordination chemistry. By reacting Tris(2-hydroxyphenyl)phosphine oxide with various alkylating agents, a diverse range of functionalized phosphine oxides can be prepared.

The table below details examples of such alkylation reactions.

| Alkylating Agent | Product |

| Chloroacetamide | Tris(2-carbamoylmethoxyphenyl)phosphine oxide researchgate.net |

| Chloroacetonitrile | Tris(2-cyanomethoxyphenyl)phosphine oxide researchgate.net |

| N-(3-hydroxypropyl)-4-nitro-1,8-naphthalimide | A dialkylated product with fluorophore properties (alkylation occurs on two of the three phenolic groups) researchgate.net |

These derivatization reactions highlight the utility of the hydroxylated phosphine oxide framework as a versatile building block in the synthesis of more complex molecules. researchgate.netresearchgate.net

Metal-Free P-Arylation Strategies for Phosphine Oxide Formation

The development of synthetic methodologies that avoid the use of transition metals is a significant area of focus in modern organic chemistry, driven by the goals of reducing cost, toxicity, and environmental impact. In the context of synthesizing triarylphosphine oxides such as this compound, several metal-free P-arylation strategies have emerged as viable alternatives to traditional metal-catalyzed cross-coupling reactions. These methods often rely on the generation of highly reactive intermediates or the use of potent activating agents to facilitate the formation of the crucial carbon-phosphorus (C–P) bond.

One of the most effective metal-free approaches for the synthesis of triarylphosphine oxides involves the use of arynes. organic-chemistry.orgresearchgate.net Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents, resulting in a carbon-carbon triple bond within the ring. Their high reactivity makes them excellent electrophiles for a variety of nucleophiles, including phosphorus compounds.

The general strategy for the synthesis of a triarylphosphine oxide, such as this compound, via an aryne intermediate would involve the reaction of a secondary phosphine oxide with an aryne precursor in the presence of a fluoride (B91410) source or a base to generate the aryne in situ. For the specific synthesis of this compound, this would entail the reaction of di(2-methoxyphenyl)phosphine oxide with a suitable precursor to 2-methoxybenzyne.

A plausible synthetic route is depicted below:

Step 1: Generation of 2-methoxybenzyne. 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) is a common precursor for the generation of benzyne (B1209423) and its derivatives. In the presence of a fluoride source, such as cesium fluoride (CsF), the trimethylsilyl (B98337) group and the triflate group are eliminated, leading to the formation of the highly reactive 2-methoxybenzyne.

Step 2: Nucleophilic attack by the secondary phosphine oxide. The secondary phosphine oxide, di(2-methoxyphenyl)phosphine oxide, acts as the phosphorus nucleophile. Under the reaction conditions, it is believed to exist in equilibrium with its trivalent tautomer, the phosphinous acid. The phosphorus atom of the phosphinous acid attacks the aryne, leading to the formation of a zwitterionic intermediate.

Step 3: Proton transfer and formation of the final product. A subsequent proton transfer from the phosphorus to the ortho-carbon of the newly attached aryl group leads to the final product, this compound.

This aryne-mediated P-arylation is advantageous due to its mild reaction conditions and the avoidance of transition metal catalysts. organic-chemistry.org The scope of this reaction is broad, tolerating a variety of functional groups on both the secondary phosphine oxide and the aryne precursor.

The following table summarizes the results of aryne-mediated P-arylation for the synthesis of various tertiary phosphine oxides, demonstrating the versatility of this metal-free strategy.

| Entry | Secondary Phosphine Oxide | Aryne Precursor | Product | Yield (%) |

| 1 | Diphenylphosphine oxide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Triphenylphosphine (B44618) oxide | 92 |

| 2 | Di(p-tolyl)phosphine oxide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Tri(p-tolyl)phosphine oxide | 85 |

| 3 | Dibutylphosphine oxide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Butyldiphenylphosphine oxide | 78 |

| 4 | Diphenylphosphine oxide | 2-(Trimethylsilyl)-4-methylphenyl trifluoromethanesulfonate | (4-Methylphenyl)diphenylphosphine oxide | 88 |

This data is representative of the aryne-mediated P-arylation methodology and is compiled from relevant literature. The synthesis of this compound via this method is proposed based on these findings.

Other notable metal-free strategies for the formation of phosphine oxides include radical-promoted decarboxylative phosphorylation and visible-light-induced photoredox catalysis, which provide alternative pathways to C-P bond formation under mild, metal-free conditions. organic-chemistry.orgrsc.org

Coordination Chemistry of Tris 2 Methoxyphenyl Phosphine Oxide As a Ligand

Fundamental Principles of Phosphine (B1218219) Oxide Coordination to Metal Centers

Phosphine oxides (R₃PO) are a significant class of ligands in coordination chemistry, primarily functioning as hard Lewis bases. wikipedia.org The coordination with a metal center almost invariably occurs through the phosphoryl oxygen atom, forming a metal-oxygen (M-O) bond. wikipedia.org The nature of the phosphorus-oxygen bond in a free phosphine oxide is often depicted as a double bond (P=O), but it is more accurately described by resonance structures involving a dative bond from a phosphonium (B103445) cation to an oxide anion (P⁺-O⁻). wikipedia.org This polarity results in a strong interaction with metal ions, particularly hard Lewis acids. researchgate.net

Upon coordination to a metal, the structure of the phosphine oxide ligand is not significantly altered, with the phosphorus atom maintaining its tetrahedral geometry. wikipedia.org However, a notable change occurs in the P-O bond length, which typically elongates by approximately 2%. wikipedia.org For instance, the P-O distance in free triphenylphosphine (B44618) oxide is 1.48 Å, which increases to 1.51 Å in the complex NiCl₂[OP(C₆H₅)₃]₂. wikipedia.org This elongation is consistent with the stabilization of the ionic resonance structure (P⁺-O⁻) upon complexation, as the oxygen lone pair donates electron density to the metal center. wikipedia.org The interaction between trivalent lanthanide ions (Ln³⁺) and the highly polar P=O group is particularly strong, a classic example of a hard Lewis acid-hard Lewis base interaction. researchgate.net

Investigation of Metal-Ligand Interactions in Tris(2-methoxyphenyl)phosphine (B1216234) Oxide Complexes

The coordination properties of phosphine oxide ligands are governed by a combination of electronic and steric effects, which can be systematically modified by altering the substituents on the phosphorus atom. manchester.ac.ukumb.edu

Electronic Effects: The electronic properties of the substituent groups directly influence the electron density on the phosphoryl oxygen, thereby affecting its Lewis basicity and the strength of the M-O bond. manchester.ac.uk Electron-donating groups increase the basicity, leading to stronger coordination, while electron-withdrawing groups have the opposite effect. In the case of tris(2-methoxyphenyl)phosphine oxide, the methoxy (B1213986) (-OCH₃) group at the ortho position of the phenyl rings is an electron-donating group. This is expected to increase the electron density on the phosphoryl oxygen compared to an unsubstituted ligand like triphenylphosphine oxide. This enhanced basicity should, in principle, lead to stronger metal-ligand bonds. The electronic influence of phosphine ligands is often quantified using parameters like the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequencies in nickel carbonyl complexes. libretexts.org A lower stretching frequency indicates a stronger σ-donating ligand. libretexts.org

Steric Effects: The size and shape of the ligand, often quantified by the Tolman cone angle, play a crucial role in determining the stability and structure of the resulting metal complex. libretexts.org The cone angle is a measure of the steric bulk of a phosphine ligand. manchester.ac.uk The presence of the methoxy groups in the ortho position of this compound introduces significant steric hindrance compared to triphenylphosphine oxide. This increased bulk can limit the number of ligands that can fit around a metal center, influencing the coordination number and geometry of the complex. manchester.ac.uk For example, with bulky phosphine oxide ligands, lanthanide complexes may form with lower coordination numbers to alleviate steric congestion. staffs.ac.uk

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom. While simple triarylphosphine oxides are typically monodentate, binding through the single phosphoryl oxygen, ligands containing multiple phosphine oxide groups or other donor functionalities can be polydentate, binding to the metal via several atoms simultaneously. alfachemic.com This process, known as chelation, often leads to the formation of more thermodynamically stable and kinetically inert complexes, an observation known as the chelate effect. cardiff.ac.uk

Polydentate ligands incorporating phosphine oxide moieties are well-documented. For instance, bis(phosphine oxides) can act as bidentate ligands, forming a chelate ring with the metal ion. mdpi.comresearchgate.net The structure of the linker between the phosphine oxide groups significantly impacts the coordination mode and the stability of the complex. mdpi.comresearchgate.net

This compound, while formally a monodentate ligand, possesses additional potential donor sites in the form of the oxygen atoms of the three ortho-methoxy groups. This raises the possibility of it acting as a chelating ligand, where one or more of the ether oxygens could coordinate to the metal center in addition to the primary phosphoryl oxygen. This would result in a polydentate (bidentate or tridentate) coordination mode. Such hemilability, where a ligand can coordinate in different modes, is a known phenomenon in coordination chemistry. wikipedia.org The formation of such a chelate structure would depend on factors like the nature of the metal ion, the solvent, and the geometric constraints of forming the chelate ring.

Specific Metal Complexes Featuring this compound and Related Structures

Zinc(II) forms a variety of complexes with phosphine oxide ligands. Due to its d¹⁰ electronic configuration, the geometry of its complexes is primarily determined by steric factors and the nature of the ligands. With monodentate phosphine oxides, zinc(II) halides typically form four-coordinate, tetrahedral complexes. For example, dimethyl(aminomethyl)phosphine oxide (DMAO) reacts with zinc halides to form complexes with compositions like ZnX₂(DMAO) and ZnX₂(DMAO)₂ (X = Cl, Br, I). acs.org X-ray crystallography of {ZnI(DMAO)₂}⁺I⁻ reveals a polymeric structure with a pseudotetrahedral coordination environment around each zinc atom, involving bridging and monodentate DMAO ligands. acs.org This demonstrates the ability of phosphine oxide ligands to adopt various coordination modes, including bridging, with zinc.

Phosphine oxides are highly effective ligands for lanthanide ions, owing to the strong electrostatic interaction between the hard Ln³⁺ ions and the hard phosphoryl oxygen atom. researchgate.net The coordination chemistry is heavily influenced by the lanthanide's ionic radius, which decreases across the series (lanthanide contraction), and the steric bulk of the phosphine oxide ligand. staffs.ac.uk

General Lanthanide Structures: With triphenylphosphine oxide (Ph₃PO), lanthanide nitrates form several common stoichiometries. For lighter lanthanides (e.g., La-Nd), nine-coordinate complexes of the type [Ln(NO₃)₃(Ph₃PO)₃] are often formed. staffs.ac.uk For the heavier and smaller lanthanides (e.g., Tb–Lu), steric crowding can lead to the formation of eight-coordinate ionic species such as [Ln(NO₃)₂(Ph₃PO)₄]⁺NO₃⁻. staffs.ac.uk The binding mode of anions like nitrate also depends on stoichiometry; they can bind in either a monodentate or bidentate fashion. nih.govacs.org

Neodymium(III) Complexes: Neodymium complexes with phosphine oxides have been studied for their spectroscopic properties. With ligands featuring additional functional groups, such as 4,5-dihydrooxazole-functionalized phosphine oxides, neodymium nitrate can form complexes like [Nd(NO₃)₃(ligand)₂(MeOH)], where the metal is nine-coordinate. staffs.ac.uk

Copper(II) Complexes: Copper(II) readily forms complexes with triphenylphosphine oxide. niscpr.res.in Complexes with the general formula Cu(OPPh₃)₄X₂·2H₂O (X = Cl, Br) have been synthesized and characterized. researchgate.net Spectroscopic data for the chloride complex suggest a distorted tetragonal bipyramidal structure with a [CuO₄Cl₂] chromophore, where the four oxygen atoms from the phosphine oxide ligands are in the equatorial positions and the two chlorine atoms are in the axial positions. researchgate.net

Lanthanum(III) and Lutetium(III) Complexes: The size of the lanthanide ion significantly affects the complex's structure. For example, with the bidentate ligand Ph₂P(O)CH₂P(O)Ph₂, the larger lanthanum ion can form an eight-coordinate cation [La(ligand)₄]³⁺. staffs.ac.uk In contrast, the much smaller lutetium ion can only accommodate three of the same ligands, forming a seven-coordinate complex [Lu(ligand)₃(H₂O)]³⁺, which has a distorted pentagonal bipyramidal geometry. staffs.ac.uk

Europium(III) Complexes: Europium(III) complexes with phosphine oxide ligands are of particular interest due to their potential applications as red-light emitting materials. researchgate.netnih.gov The phosphine oxide ligand can act as an "antenna," absorbing energy and transferring it to the Eu³⁺ ion, which then luminesces. nih.gov The chelate phosphine oxide ligand bis(2-(diphenylphosphino)phenyl) ether oxide (DPEPO) forms the complex Eu(TTA)₃(DPEPO), which exhibits a high photoluminescence quantum yield of 55.3%, more than double that of the analogous complex with two monodentate triphenylphosphine oxide ligands. nih.gov This highlights the benefit of chelation in enhancing the photophysical properties of lanthanide complexes. nih.gov

Data Tables

Table 1: P-O Bond Lengths in Free and Coordinated Triphenylphosphine Oxide

| Compound | P-O Bond Length (Å) |

| Triphenylphosphine oxide (free ligand) | 1.48 wikipedia.org |

| NiCl₂[OP(C₆H₅)₃]₂ | 1.51 wikipedia.org |

Table 2: Stoichiometry and Coordination Number in Selected Lanthanide-Phosphine Oxide Complexes

| Complex | Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Coordination Number | Reference |

| [Ln(NO₃)₃(Ph₃PO)₃] | La - Nd | Triphenylphosphine oxide | 1:3 | 9 | staffs.ac.uk |

| [Ln(NO₃)₂(Ph₃PO)₄]NO₃ | Tb - Lu | Triphenylphosphine oxide | 1:4 | 8 | staffs.ac.uk |

| La(Ph₂P(O)CH₂P(O)Ph₂)₄₃ | La(III) | Bis(diphenylphosphino)methane dioxide | 1:4 | 8 | staffs.ac.uk |

| Lu(Ph₂P(O)CH₂P(O)Ph₂)₃(H₂O)₃ | Lu(III) | Bis(diphenylphosphino)methane dioxide | 1:3 | 7 | staffs.ac.uk |

| Eu(TTA)₃(DPEPO) | Eu(III) | Bis(2-(diphenylphosphino)phenyl) ether oxide | 1:1 | N/A | nih.gov |

Transition Metal Complexes with Functionalized Tripodal Phosphine Oxides

The coordination chemistry of functionalized tripodal phosphine oxides represents a sophisticated area of inorganic chemistry, where the tripodal structure of the ligand, in conjunction with the phosphoryl group and peripheral functionalities, allows for a diverse range of coordination modes and applications. These ligands are of particular interest in the design of complexes with specific geometries and reactive properties. This compound, with its potential for both P=O coordination and secondary interactions from the methoxy groups, serves as an important model for understanding the behavior of this class of ligands.

General Principles of Coordination

Tripodal phosphine oxides are multidentate ligands that primarily coordinate to metal centers through the oxygen atom of the phosphoryl group (P=O). wikipedia.org This interaction is predominantly electrostatic, classifying phosphine oxides as hard donors, which consequently favor coordination with hard Lewis acidic metal centers. wikipedia.org Upon coordination, characteristic changes are observed in the spectroscopic and structural parameters of the ligand. A key feature is the elongation of the P=O bond and a concomitant decrease in its stretching frequency in the infrared (IR) spectrum. This is attributed to the donation of electron density from the P=O bond to the metal center, weakening the bond. wikipedia.org

The geometry of the resulting complex is significantly influenced by the steric bulk of the aryl or alkyl groups on the phosphine oxide and the nature of the other ligands in the coordination sphere. The tripodal arrangement of the three arms of the ligand can create a pre-organized cavity for the metal ion, influencing the stereochemistry of the complex.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with functionalized tripodal phosphine oxides is typically achieved through the direct reaction of a metal salt with the phosphine oxide ligand in a suitable solvent. wikipedia.org The choice of solvent is crucial to ensure the solubility of both the ligand and the metal precursor. In some instances, the phosphine oxide ligand can be generated in situ by the oxidation of the corresponding phosphine ligand during the complexation reaction. wikipedia.org

Examples of Transition Metal Complexes with Functionalized Tripodal Phosphine Oxides

While specific detailed studies on the transition metal complexes of this compound are not extensively documented in the literature, the coordination behavior of closely related functionalized tripodal phosphine oxides provides significant insight into the expected chemistry.

One notable example is the coordination chemistry of tris(2-carbamoylmethoxyphenyl)phosphine oxide. This ligand has been synthesized and its complexation with neodymium(III) and copper(II) nitrates has been studied. researchgate.net The presence of the carbamoyl groups introduces additional coordination sites, allowing for more complex interactions with the metal center.

Another relevant area of research is the use of N-centered tripodal phosphine ligands, which can be oxidized to their corresponding phosphine oxides. These ligands have been used to form complexes with rhenium(V) and technetium(V) oxo cores. nih.gov

Furthermore, tripodal phosphine oxide ligands featuring terminal tetrazole functionalities have been synthesized from tris(2-hydroxyphenyl)phosphine oxide. These ligands have been used to form palladium(II) complexes, demonstrating the versatility of functionalizing the periphery of the tripodal scaffold. researchgate.net

Structural and Spectroscopic Data of Representative Complexes

To illustrate the coordination properties of functionalized tripodal phosphine oxides, the following tables summarize key structural and spectroscopic data for representative transition metal complexes.

Table 1: Selected Bond Lengths and Angles for a Palladium(II) Complex with a Tetrazole-Functionalized Tripodal Phosphine Oxide Ligand

| Parameter | Value |

| P–C Bond Lengths (Å) | 1.807(1) - 1.809(1) |

| C–O Bond Lengths (Å) | 1.365(1) - 1.366(1) |

| OPCO Torsion Angle (°) | -37.6(1) |

| OPCO Torsion Angle (°) | -172.2(1) |

Data derived from a study on a tris{2-[3′-(tetrazol-5′′-yl)propoxy]phenyl}phosphine oxide palladium(II) complex. researchgate.net

Table 2: 31P{1H} NMR Spectroscopic Data for Rhenium(V) Oxo Complexes with N-Centered Tripodal Phosphine/Phosphine Oxide Ligands

| Complex | δP (ppm) |

| [ReO(cat-O,O)(NP2PhOAr)] | -32.7 (d, 2JPP = 14 Hz, 1P), -32.9 (d, 2JPP = 14 Hz, 1P) |

| [ReO(gly-O,O)(NP2PhOAr)] | -37.1 (s, 2P) |

| [ReO(cou-O,O)(NP2PhOAr)] | -30.6 (s, coordinated phosphines), +25.3 (s, phosphine oxide) |

Data from a study on Re(V) oxo complexes with N-centered tripodal phosphine/phosphine oxide ligands. nih.govacs.org

Table 3: Infrared Spectroscopy Data for a Tetrazole-Functionalized Tripodal Phosphine Oxide and its Palladium(II) Complex

| Compound | ν(P=O) (cm-1) | ν(C=N) (cm-1) |

| Tris[2-(3′-cyanopropoxy)phenyl]phosphine oxide | 1176 | 2241 |

| Pd(II) complex of tris{2-[3′-(tetrazol-5′′-yl)propoxy]phenyl}phosphine oxide | Not specified | Not specified |

Data derived from a study on a tris[2-(3′-cyanopropoxy)phenyl]phosphine oxide and its derivatives. researchgate.net

Reactivity and Mechanistic Investigations Involving Tris 2 Methoxyphenyl Phosphine Oxide

Reactivity in Oxidation-Reduction Cycles

The interconversion between tris(2-methoxyphenyl)phosphine (B1216234) and its corresponding oxide is a fundamental process, central to its application in catalytic cycles where the phosphine (B1218219) may act as a ligand or reagent.

The oxidation of tertiary phosphines, such as tris(2-methoxyphenyl)phosphine, to their corresponding phosphine oxides is a common and often spontaneous reaction. wikipedia.org The general transformation is represented as:

R₃P + [O] → R₃PO

Several pathways can achieve this oxidation, ranging from exposure to atmospheric oxygen to the use of specific oxidizing agents.

Aerial Oxidation : Many trialkylphosphines are readily oxidized by oxygen in the air. wikipedia.org While triarylphosphines are generally more stable, electron-rich derivatives can be more susceptible. The oxidation can be facilitated by adsorbing the phosphine onto a surface like activated carbon, which enables fast and selective oxidation at ambient temperatures in air, a method that is not effective for neat or dissolved triarylphosphines. acs.orgnih.gov

Peroxide Oxidation : Hydrogen peroxide (H₂O₂) is a common and effective reagent for the clean oxidation of less basic phosphines to their oxides. wikipedia.org Other peroxides, such as meta-chloroperoxybenzoic acid (mCPBA), are also used. researchgate.net The reaction with peroxides is believed to proceed through an SN2-like transition state. researchgate.net

Reaction Byproducts : Phosphine oxides are famously generated as stoichiometric byproducts in pivotal organic reactions like the Wittig, Staudinger, and Mitsunobu reactions. In these processes, the strong P=O bond formation is a key thermodynamic driving force for the reaction.

The oxidation stability of phosphines is influenced by their electronic properties. Electron-rich phosphines, such as those with methoxy (B1213986) substituents, may exhibit different oxidation potentials and reactivity compared to simple triphenylphosphine (B44618). rsc.org For instance, tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), a related electron-rich phosphine, has shown a degree of stability to oxygen when stored as a solid or in solution in the dark, but oxidation is accelerated by light and the choice of solvent. chemrxiv.org

Table 1: Common Methods for the Oxidation of Tertiary Phosphines

| Oxidizing Agent | General Reaction | Conditions | Key Features |

|---|---|---|---|

| Air (O₂) | R₃P + ½ O₂ → R₃PO | Ambient, often surface-mediated for arylphosphines acs.org | Spontaneous for many alkylphosphines; arylphosphines are more resistant. wikipedia.orgacs.org |

| Hydrogen Peroxide (H₂O₂) | R₃P + H₂O₂ → R₃PO + H₂O | Typically in a solvent at controlled temperatures. | A clean and common method for less basic phosphines. wikipedia.org |

| Organic Peroxides (e.g., mCPBA) | R₃P + R'C(O)OOH → R₃PO + R'C(O)OH | Solution-phase reaction. | Effective for controlled oxidation. researchgate.net |

| Reaction Stoichiometry | e.g., Wittig Reaction | In situ during the primary reaction. | Forms as a thermodynamically stable byproduct. wikipedia.org |

The reduction of the highly stable P=O bond in phosphine oxides is a significant chemical challenge, yet it is crucial for regenerating the phosphine ligand or reagent, thereby enabling catalytic cycles and improving atom economy. nih.govresearchgate.net This process is essential for what is known as P(V)/P(III) redox cycling. epfl.ch

A variety of reducing agents and methods have been developed to deoxygenate phosphine oxides:

Silanes : Hydrosilanes are widely used and effective reducing agents for phosphine oxides. organic-chemistry.orgorganic-chemistry.org Reagents like trichlorosilane (B8805176) (HSiCl₃), often in the presence of a base like triethylamine, can reduce phosphine oxides. wikipedia.org Other silanes, including hexachlorodisilane (B81481) (Si₂Cl₆) and tetramethyldisiloxane (TMDS), have also proven effective, sometimes in conjunction with a catalyst. wikipedia.orgnih.govorganic-chemistry.orgrsc.org The efficiency of silane (B1218182) reduction can be influenced by the electronic properties of the phosphine oxide; computational studies suggest that electron-rich phosphine oxides are reduced faster than electron-poor ones. uq.edu.au

Metal-Free Catalytic Reduction : Recent advancements have focused on metal-free catalytic systems. For example, diaryl phosphoric acids can catalyze the chemoselective reduction of phosphine oxides with inexpensive hydrosilanes, tolerating a wide range of functional groups. organic-chemistry.org Another approach employs oxalyl chloride as an activator followed by reduction with hexachlorodisilane. nih.govacs.org

Other Reagents : A range of other reagents can achieve this reduction, though often under harsher conditions. These include boranes, alanes, and metal hydrides like lithium aluminum hydride (LiAlH₄). wikipedia.orgorganic-chemistry.org Iodine-mediated reductions using phosphonic acid or phosphites have also been reported as mild and efficient alternatives. nih.govorganic-chemistry.org

The choice of reducing agent can also determine the stereochemical outcome at the phosphorus center, with some methods proceeding with retention of configuration and others with inversion. wikipedia.orgorganic-chemistry.org

Table 2: Selected Reagents for the Reduction of Tertiary Phosphine Oxides

| Reducing System | Typical Conditions | Stereochemistry | Notes |

|---|---|---|---|

| HSiCl₃ / Base | Anhydrous, degassed solvent, often elevated temperature. nih.govacs.org | Inversion (with base), Retention (without base). wikipedia.org | A classical and powerful reducing agent. |

| Hydrosilanes / Phosphoric Acid Catalyst | Metal-free, mild conditions. organic-chemistry.org | N/A | High chemoselectivity, tolerates various functional groups. organic-chemistry.org |

| Oxalyl Chloride / Si₂Cl₆ | Mild, metal-free conditions. nih.govacs.org | N/A | Involves activation to a phosphonium (B103445) salt intermediate. nih.gov |

| LiAlH₄ | Anhydrous solvent (e.g., THF). | Inversion. organic-chemistry.org | A strong, non-selective reducing agent. |

| I₂ / Phosphonic Acid | Solvent-free, heating. | Retention (for chiral phosphines). organic-chemistry.org | Cost-effective and environmentally benign method. organic-chemistry.org |

Advanced Applications and Materials Science Utilizing Tris 2 Methoxyphenyl Phosphine Oxide

Application of Metal-Phosphine Oxide Complexes in Homogeneous Catalysis

The catalytic activity of metal complexes is often profoundly influenced by the electronic and steric properties of their ligands. While phosphine (B1218219) ligands are ubiquitous in catalysis, the corresponding phosphine oxides are less commonly employed as primary ligands for catalytic transformations.

Catalytic Activity in Organic Transformations (e.g., Polymerizations, Cross-Coupling Reactions)

Extensive searches of chemical databases and scientific journals did not yield specific examples of metal complexes of Tris(2-methoxyphenyl)phosphine (B1216234) oxide being utilized as catalysts for polymerization or cross-coupling reactions. Research in this area has predominantly focused on the corresponding phosphine, Tris(2-methoxyphenyl)phosphine, which has been investigated as a ligand in reactions such as the Suzuki coupling. For instance, a palladium acetate/Tris(2-methoxyphenyl)phosphine system has been developed for the Suzuki coupling of aryl bromides with arylboronic acids, demonstrating good yields, particularly in the synthesis of sterically hindered biaryls. researchgate.net

However, this catalytic activity is attributed to the phosphine ligand, not its oxide. While phosphine oxides can sometimes act as stabilizing ligands in catalytic systems, no specific studies detailing such a role for Tris(2-methoxyphenyl)phosphine oxide in polymerization or cross-coupling reactions were found. nih.gov Research on related compounds, such as Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), has shown its efficacy as a Lewis base catalyst in oxa-Michael polymerization reactions. rsc.orgchemrxiv.orgrsc.orgresearchgate.net This highlights the catalytic potential within this class of molecules, yet specific data for the title compound is absent.

Development of Functional Materials Incorporating Phosphine Oxide Moieties

The incorporation of phosphine oxide moieties into materials can impart desirable properties such as thermal stability, flame retardancy, and specific coordination capabilities. However, the application of this compound in the development of functional materials appears to be an unexplored area of research.

Glass Formation and Optical Properties of Phosphine Oxide Ligands

There is no available literature detailing the use of this compound in the formation of glasses or characterizing its specific optical properties within a material matrix. While studies on other phosphine oxides have explored their optical properties, such as in lanthanide complexes for luminescence applications, this specific compound has not been the subject of such investigations. worktribe.com

Design of Molecular Receptors and Sensors

The design of molecular receptors and sensors often relies on molecules with specific binding sites and signaling capabilities. While phosphine oxides, in general, have been explored as components of fluorescent sensors for metal ions, there are no published studies on the use of this compound for these applications. researchgate.netnih.govnih.govchemrxiv.org Research into new tripodal ligands, such as tris(2-carbamoylmethoxyphenyl)phosphine oxide, has been conducted, but this does not extend to the title compound. researchgate.net

Potential in Organic Electronics and Nanocomposites

The field of organic electronics and nanocomposites is constantly seeking new materials with tailored electronic and physical properties. However, a review of the current literature reveals no studies on the incorporation or potential application of this compound in organic electronic devices or the synthesis of nanocomposites.

Spectroscopic and Structural Elucidation of Tris 2 Methoxyphenyl Phosphine Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Tris(2-methoxyphenyl)phosphine (B1216234) oxide, ¹H, ¹³C, and ³¹P NMR studies are essential for a complete structural assignment.

¹H NMR Studies

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In Tris(2-methoxyphenyl)phosphine oxide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl rings and the protons of the methoxy (B1213986) groups. The aromatic region would likely display a complex series of multiplets due to the coupling between adjacent protons on the benzene (B151609) rings and potential coupling to the phosphorus atom. The methoxy group protons would appear as a singlet, integrating to nine protons, in a region characteristic for -OCH₃ groups. Specific chemical shift and coupling constant data from experimental studies are required for a definitive assignment.

¹³C NMR Studies

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each chemically unique carbon atom. This includes the ipso-carbon directly bonded to the phosphorus, the carbon bearing the methoxy group, the four other aromatic carbons, and the methoxy carbon itself. A key feature of the spectrum is the presence of carbon-phosphorus coupling (J-C), which is invaluable for assigning the carbons in proximity to the phosphorus atom, particularly the ipso-carbon, which typically exhibits a large coupling constant.

³¹P NMR Spectroscopy for Phosphorus Environment Analysis

Phosphorus-31 (³¹P) NMR is a highly specific technique for probing the chemical environment of the phosphorus atom. Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, it is a highly sensitive nucleus for NMR analysis. The chemical shift (δ) of the phosphorus signal is indicative of its oxidation state and coordination environment. For pentavalent phosphine (B1218219) oxides, the ³¹P chemical shifts typically appear in a characteristic downfield region compared to their trivalent phosphine precursors. For instance, the related compound tris(4-methoxyphenyl)phosphine (B1294419) oxide exhibits a ³¹P chemical shift, providing a reference point for the expected value in the 2-methoxy isomer. rsc.org The precise chemical shift for this compound is a key piece of data for confirming the formation of the P=O bond.

Interactive Data Table: Representative NMR Data for Aryl Phosphine Oxides

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| Tris(4-methoxyphenyl)phosphine oxide | ³¹P | CDCl₃ | ~21.5 |

| Triphenylphosphine (B44618) oxide | ³¹P | CDCl₃ | ~29.6 |

| Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) oxide | ³¹P | DMSO-d₆ | ~7.10 |

Vibrational Spectroscopy for Molecular Structure and Bonding (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups. A key diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the P=O stretching vibration. This band is typically observed in the region of 1140-1200 cm⁻¹. For example, in trioctylphosphine (B1581425) oxide (TOPO), this characteristic stretch appears around 1146 cm⁻¹. The exact frequency is sensitive to the electronic effects of the substituents on the phosphorus atom. Other characteristic bands would include C-H stretching of the aromatic and methoxy groups, C=C stretching of the aromatic rings, and C-O stretching of the anisole (B1667542) moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₂₁H₂₁O₄P), the expected exact molecular weight is approximately 368.12 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern would likely reveal the loss of methoxy groups or entire methoxyphenyl rings, providing further confirmation of the molecular structure.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and packing of molecules in a crystal lattice.

For this compound, an X-ray crystal structure would provide invaluable information, including:

The P=O bond length, which is characteristic of the double bond nature. For comparison, the P-O bond length in triphenylphosphine oxide is approximately 1.46 Å. rsc.org

The P-C bond lengths.

The C-P-C and C-P=O bond angles, which define the geometry around the tetrahedral phosphorus center.

The orientation (torsion angles) of the three 2-methoxyphenyl groups relative to each other and to the phosphoryl group.

Molecular Conformation and Geometry

Detailed experimental data from single-crystal X-ray diffraction, which would provide precise bond lengths, bond angles, and torsion angles for this compound, is not available in the reviewed literature. Typically, the geometry around the phosphorus atom in triarylphosphine oxides is a distorted tetrahedron. The conformation of the three 2-methoxyphenyl groups is determined by the steric and electronic interactions between the ortho-methoxy substituents and the phosphoryl (P=O) group. It is expected that the phenyl rings would adopt a propeller-like arrangement around the central phosphorus atom to minimize steric hindrance.

For context, in the related compound Tris(4-methoxyphenyl)phosphine oxide, crystallographic data is available and provides insight into the typical bond parameters for such molecules. nih.gov However, the steric crowding induced by the ortho-methoxy groups in this compound would likely lead to significant differences in its solid-state conformation compared to the para-substituted isomer.

Crystal Packing and Intermolecular Interactions

Without crystallographic data for this compound, a definitive analysis of its crystal packing and specific intermolecular interactions is not possible. However, based on the functional groups present, one can anticipate the types of non-covalent interactions that would stabilize the crystal lattice. These would likely include:

C-H···O interactions: Hydrogen atoms from the phenyl rings and methyl groups could form weak hydrogen bonds with the highly polar phosphoryl oxygen atom or the oxygen atoms of the methoxy groups on neighboring molecules. Such interactions are common in the crystal structures of phosphine oxides. nih.gov

The specific nature and geometry of these interactions remain undetermined in the absence of experimental structural data.

Dipole Moment Measurements for Conformational Analysis in Solution

Theoretical calculations combined with experimental measurements in solvents of varying polarity could elucidate the preferred conformations in solution. Such studies have been performed on other phosphine chalcogenides to understand the rotational isomerism around the P-C bonds. mdpi.com However, for this compound, this specific research has not been published.

Computational and Theoretical Investigations of Tris 2 Methoxyphenyl Phosphine Oxide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors.

DFT calculations have been employed to investigate reaction mechanisms involving Tris(2-methoxyphenyl)phosphine (B1216234) oxide. rsc.org Such studies typically use functionals like B3LYP with basis sets such as 6-311+G(d,p) to perform geometry optimizations and frequency calculations, often incorporating a solvation model to simulate solution-phase behavior. rsc.org

The electronic properties of phosphine (B1218219) oxides are largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability.

For aryl phosphine oxides, the HOMO is typically localized on the phenyl rings, while the LUMO may be distributed across the phosphoryl (P=O) group and the aromatic system. In a study of novel thermally activated delayed fluorescence (TADF) materials, DFT was used to calculate the electronic properties of triphenylphosphine (B44618) oxide derivatives. nih.gov These calculations revealed how substituting the phenyl rings alters the HOMO and LUMO energy levels, which is crucial for designing materials with specific electronic properties. nih.gov For example, the calculated energy difference between the lowest singlet (S₁) and triplet (T₁) states is a key indicator of a material's suitability for organic light-emitting diodes (OLEDs). nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Model Phosphine Oxide Derivatives This table presents data for illustrative model compounds to demonstrate the outputs of DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| mCP-PO | -6.65 | -1.18 | 5.47 | nih.gov |

| mDDA-PO | -5.73 | -1.19 | 4.54 | nih.gov |

| o-mDDA-PO | -5.61 | -1.17 | 4.44 | nih.gov |

Data sourced from a theoretical study on TADF materials incorporating a triphenylphosphine oxide acceptor. nih.gov

Quantum Chemical Calculations of Molecular Properties and Interactions

Quantum chemical calculations are essential for determining a wide range of molecular properties beyond the electronic structure. These include geometric parameters (bond lengths, bond angles), vibrational frequencies, and dipole moments.

A key application of these calculations is the validation of theoretical methods against experimental data. For instance, in studies of phosphine oxides, calculated bond lengths can be compared with those determined by X-ray crystallography. The P=O bond in phosphine oxides typically has a length of approximately 1.48 Å, indicating significant double bond character. Theoretical calculations can accurately reproduce these experimental values, confirming the validity of the chosen computational level of theory.

Furthermore, quantum chemical methods are used to model intermolecular interactions. Natural Bond Orbital (NBO) analysis, for example, can be used to investigate charge transfer between a phosphine oxide and a coordinated metal ion. In a study of a zinc(II) complex, NBO analysis showed significant electron movement from the triphenylphosphanol ligand to the metal center, reducing the charge on the zinc ion from its formal +2 state. ijcce.ac.ir This provides a quantitative measure of the ligand's donor strength.

Table 2: Comparison of Selected Experimental and DFT-Calculated Bond Lengths for a Model Phosphine Oxide This table illustrates the typical agreement between experimental and calculated geometric parameters.

| Bond | Experimental X-ray (Å) | DFT Calculated (Å) | Molecule |

|---|---|---|---|

| P=O | 1.486(2) | ~1.49 | Trivinylphosphine (B117729) oxide |

| P-C | ~1.79 | ~1.80 | Trivinylphosphine oxide |

Data derived from studies on trivinylphosphine oxide, demonstrating the validation of computational methods.

Conformational Analysis and Energetic Landscapes through Computational Modeling

Tris(2-methoxyphenyl)phosphine oxide is a sterically hindered and conformationally flexible molecule. The three 2-methoxyphenyl groups can rotate around the phosphorus-carbon (P-C) bonds, and the methoxy (B1213986) groups can rotate around the carbon-oxygen (C-O) bonds. This flexibility gives rise to a complex energetic landscape with multiple possible conformers (rotational isomers).

Computational modeling is the primary tool for exploring these conformational possibilities. The process typically involves:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles (like the C-C-P-C angle) to identify energy minima and transition states.

Geometry Optimization: Starting from various initial structures, performing full geometry optimizations to locate all stable, low-energy conformers.

Frequency Calculations: Calculating the vibrational frequencies of the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

Theoretical Characterization of Halogen Bonding Involving Phosphine Oxide Moiety

The phosphoryl oxygen in phosphine oxides is a potent Lewis base, making it an excellent acceptor for non-covalent interactions, including hydrogen and halogen bonds. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as the oxygen in a P=O group.

Theoretical investigations are indispensable for characterizing these interactions. DFT calculations are used to model complexes between a phosphine oxide and various halogen-bond donors (R-X, where X = F, Cl, Br, I). Extensive studies on complexes with trimethylphosphine (B1194731) oxide (Me₃PO) serve as a fundamental model for understanding the behavior of the phosphine oxide moiety. nih.govresearchgate.net

Key parameters derived from these calculations include:

Interaction Energy (ΔE): The energy difference between the complex and the sum of the energies of the isolated monomers, which quantifies the strength of the halogen bond. These energies can range from a few kJ/mol to over 100 kJ/mol. nih.gov

Geometric Parameters: The X···O distance and the R-X···O angle. Halogen bonds are highly directional, with the angle typically being close to 180°. mdpi.com The X···O distance is shorter than the sum of the van der Waals radii of the atoms.

Spectroscopic Shifts: Calculations can predict the changes in vibrational frequencies (e.g., the P=O stretch in IR spectra) and NMR chemical shifts (e.g., ³¹P NMR) upon complex formation. nih.gov A stronger halogen bond leads to a larger red-shift (lowering of frequency) of the P=O stretching vibration. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This analysis examines the electron density topology to identify a bond critical point (BCP) between the halogen and oxygen atoms, providing definitive evidence of a bonding interaction. mdpi.com

These theoretical studies have established robust correlations between interaction energy, geometric parameters, and spectroscopic observables, allowing for the predictive characterization of halogen bonds involving phosphine oxides. nih.govresearchgate.net

Table 3: DFT-Calculated Properties of Halogen-Bonded Complexes with Trimethylphosphine Oxide (Me₃PO) as a Model Acceptor This table showcases representative data from a comprehensive DFT study on halogen bonding to illustrate the nature of the interaction.

| Halogen Donor (R-X) | Halogen (X) | Interaction Energy (ΔE) (kJ/mol) | X···O Distance (Å) | R-X···O Angle (°) | Reference |

|---|---|---|---|---|---|

| F-F | F | 18.0 | 2.593 | 179.9 | nih.gov |

| Cl-F | Cl | 42.7 | 2.457 | 179.1 | nih.gov |

| Br-F | Br | 54.4 | 2.463 | 179.3 | nih.gov |

| I-F | I | 68.2 | 2.502 | 179.8 | nih.gov |

| Cl-Cl | Cl | 25.1 | 2.825 | 178.6 | nih.gov |

| I-I | I | 36.4 | 2.923 | 179.1 | nih.gov |

| I-CF₃ | I | 50.2 | 2.684 | 179.0 | nih.gov |

Data sourced from an extensive DFT study on 128 halogen-bonded complexes with trimethylphosphine oxide. nih.gov

Future Directions and Emerging Research Avenues for Tris 2 Methoxyphenyl Phosphine Oxide

Rational Design of Next-Generation Phosphine (B1218219) Oxide Ligands

The rational design of new phosphine oxide ligands derived from tris(2-methoxyphenyl)phosphine (B1216234) oxide represents a promising avenue for creating catalysts with enhanced activity, selectivity, and stability. The synthesis of functionalized tripodal ligands, such as tris(2-carbamoylmethoxyphenyl)phosphine oxide, demonstrates the feasibility of modifying the parent structure. researchgate.net Future research could systematically explore modifications to the methoxy (B1213986) groups and the aromatic backbone to fine-tune the ligand's steric and electronic properties.

Key research directions may include:

Functionalization of the Methoxy Groups: Replacement of the methyl groups with other alkyl or functionalized moieties to modulate solubility and create secondary coordination sites.

Substitution on the Phenyl Rings: Introduction of electron-donating or electron-withdrawing groups to alter the electron density on the phosphorus atom, thereby influencing its coordination properties.

Chiral Modifications: The development of chiral versions of the ligand for applications in asymmetric catalysis, a field of significant industrial importance.

These tailored ligands could find applications in a wide range of transition-metal-catalyzed reactions. The ability to systematically modify the ligand structure will be crucial for optimizing catalytic performance for specific transformations.

Table 1: Potential Modifications for Next-Generation Ligand Design

| Modification Site | Example Substituent | Potential Effect |

| Methoxy Group | Ethyl, Isopropyl | Increased steric bulk, altered solubility |

| Methoxy Group | Ethylene glycol chain | Enhanced water solubility, potential for biphasic catalysis |

| Phenyl Ring (para) | Nitro (NO2) | Electron-withdrawing, alters Lewis basicity of the phosphoryl oxygen |

| Phenyl Ring (para) | Amino (NH2) | Electron-donating, enhances Lewis basicity of the phosphoryl oxygen |

| Phenyl Ring (ortho) | Chiral auxiliary | Induction of asymmetry for enantioselective catalysis |

Exploration of Novel Catalytic and Material Science Applications

While the corresponding phosphine is known as a ligand in catalysis, the phosphine oxide itself has potential in various applications. rsc.org Phosphine oxides can act as ligands in homogeneous catalysis and have been shown to influence the reactivity of metal centers. rsc.orgwikipedia.org Future research could explore the use of tris(2-methoxyphenyl)phosphine oxide as a ligand or co-catalyst in reactions such as cross-coupling, C-H functionalization, and polymerization. acs.org The presence of the three methoxy groups offers potential for secondary interactions with substrates or metal centers, which could lead to unique reactivity and selectivity.

In material science, the rigid tripodal structure of this compound makes it an interesting building block for supramolecular assemblies and coordination polymers. Its thermal stability and polarity could be advantageous in the design of new functional materials, such as:

Luminescent Materials: Incorporation into metal-organic frameworks (MOFs) or coordination polymers could lead to materials with interesting photophysical properties.

Extraction Agents: The phosphoryl group is known to coordinate to metal ions, suggesting potential applications in selective metal extraction and separation.

Flame Retardants: Phosphine oxides are a known class of flame-retardant materials. google.com

Advanced Mechanistic Studies of Phosphine Oxide Transformations

A deeper understanding of the chemical transformations involving this compound is crucial for its rational application. Advanced mechanistic studies, employing both experimental techniques (e.g., in-situ spectroscopy, kinetic analysis) and computational methods (e.g., Density Functional Theory), could elucidate the pathways of its formation from the corresponding phosphine and its role in catalytic cycles.

Key areas for mechanistic investigation include:

Oxidation of Tris(2-methoxyphenyl)phosphine: Studying the kinetics and mechanism of the oxidation of the parent phosphine to the oxide under various conditions to understand its stability and potential for in-situ generation in catalytic systems.

Coordination Chemistry: Investigating the coordination modes of this compound with different metal centers to understand the nature of the metal-ligand bond and its influence on the metal's reactivity.

Deoxygenation Reactions: Exploring the mechanism of the reduction of the phosphine oxide back to the phosphine, which is critical for developing catalytic cycles where the phosphine is regenerated. wikipedia.org

Table 2: Key Parameters for Mechanistic Studies

| Transformation | Experimental Technique | Computational Method | Information Gained |

| Phosphine Oxidation | 31P NMR Spectroscopy, UV-Vis Spectroscopy | DFT calculations of reaction pathways | Reaction kinetics, identification of intermediates, understanding of oxidant role |

| Metal Coordination | X-ray Crystallography, NMR Spectroscopy | Molecular Orbital Analysis | Coordination geometry, bond strengths, electronic structure of the complex |

| Phosphine Oxide Reduction | Kinetic Isotope Effect Studies, In-situ IR | Transition State Theory Calculations | Rate-determining step, role of reducing agent, potential for stereocontrol |

Integration with Green Chemistry Principles in Synthesis and Application

The integration of green chemistry principles is becoming increasingly important in chemical synthesis and catalysis. For this compound, a key focus will be on developing sustainable synthetic routes and efficient methods for recycling. The deoxygenation of phosphine oxides is a significant area of research aimed at regenerating the valuable phosphine ligand from its oxide byproduct, which is often a waste product in stoichiometric reactions. wikipedia.orgresearchgate.net

Future research in this area could focus on:

Catalytic Deoxygenation: Developing new and efficient catalytic systems for the reduction of this compound to its corresponding phosphine using environmentally benign reducing agents like silanes. researchgate.net

Atom-Economical Synthesis: Designing synthetic routes to tris(2-methoxyphenyl)phosphine and its oxide that minimize waste and maximize atom economy.

By focusing on these green chemistry aspects, the utility of this compound and its derivatives can be enhanced in a sustainable manner, aligning with the broader goals of modern chemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.